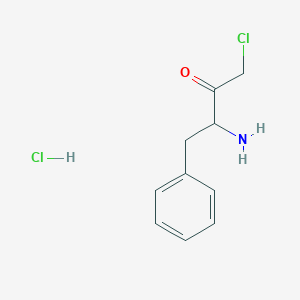![molecular formula C15H14ClN3S B12307204 6-Benzyl-4-chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12307204.png)
6-Benzyl-4-chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-4-chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, a methyl group, and a methylthio group attached to the pyrrolopyrimidine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4-chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The initial step involves the construction of the pyrrolopyrimidine core through cyclization reactions. This can be achieved by reacting appropriate pyrimidine derivatives with suitable reagents under controlled conditions.
Introduction of Substituents: The benzyl, chloro, methyl, and methylthio groups are introduced through subsequent substitution reactions. For example, benzylation can be carried out using benzyl halides in the presence of a base, while chlorination can be achieved using chlorinating agents such as thionyl chloride.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4-chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
6-Benzyl-4-chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Benzyl-4-chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
6-Benzyl-4-chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives:
This compound: Unique due to the presence of both benzyl and methylthio groups.
4-Chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: Lacks the benzyl group, which may affect its biological activity.
6-Benzyl-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methylthio group, potentially altering its chemical reactivity.
Properties
Molecular Formula |
C15H14ClN3S |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
6-benzyl-4-chloro-7-methyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H14ClN3S/c1-19-11(8-10-6-4-3-5-7-10)9-12-13(16)17-15(20-2)18-14(12)19/h3-7,9H,8H2,1-2H3 |
InChI Key |
JUPASALZLKQUQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1N=C(N=C2Cl)SC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate](/img/structure/B12307126.png)
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate](/img/structure/B12307131.png)
![3-[4-(Methoxycarbonyl)oxolan-2-yl]propanoic acid](/img/structure/B12307141.png)

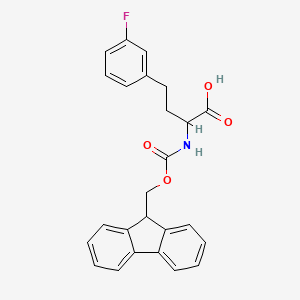


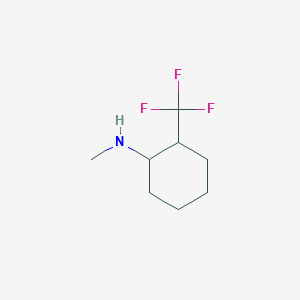
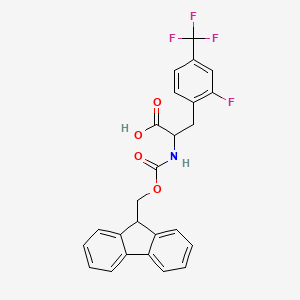
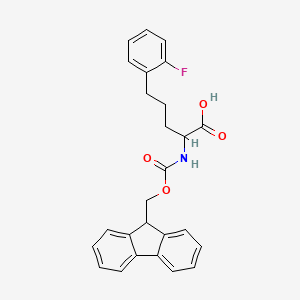

![N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-{5-methyl-2-[(oxan-4-yl)amino]pyrimidin-4-yl}-1H-imidazole-4-carboxamide](/img/structure/B12307192.png)
![4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid](/img/structure/B12307197.png)
